molecular formula C11H20O2 B010840 Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- CAS No. 103983-14-8

Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans-

Katalognummer B010840
CAS-Nummer: 103983-14-8
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: GSJZDPJIZODMLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is a chemical compound used in scientific research for various purposes. It is synthesized using specific methods and has a mechanism of action that affects biochemical and physiological processes.

Wirkmechanismus

The mechanism of action of cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is not fully understood. However, it is believed to affect biochemical and physiological processes by interacting with specific receptors and enzymes in the body. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.

Biochemische Und Physiologische Effekte

Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of arthritis and other inflammatory conditions. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It is also stable under various conditions, allowing for long-term storage and use. However, there are also limitations to its use in lab experiments. It has low solubility in water, making it difficult to work with in aqueous solutions. It also has a strong odor, which can be unpleasant and potentially hazardous in high concentrations.

Zukünftige Richtungen

There are several future directions for the use of cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- in scientific research. One potential direction is the development of new pain medications based on its anti-inflammatory and analgesic properties. Another potential direction is the development of new antibiotics based on its antifungal and antibacterial properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in treating various diseases and conditions.
In conclusion, cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is a chemical compound used in scientific research for various purposes. It is synthesized using specific methods and has a mechanism of action that affects biochemical and physiological processes. While it has several advantages for lab experiments, there are also limitations to its use. However, there are several future directions for its use in scientific research, including the development of new pain medications and antibiotics.

Synthesemethoden

Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is synthesized through the reaction of cyclohexanone with tert-butylamine and formaldehyde. The reaction produces a mixture of cis and trans isomers, which can be separated using chromatography. The trans isomer is the desired product and is used in scientific research.

Wissenschaftliche Forschungsanwendungen

Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is used in scientific research for various purposes, including as a solvent, reagent, and intermediate in the synthesis of other compounds. It is also used in the development of new drugs and medications, as it has shown potential for treating various diseases and conditions.

Eigenschaften

CAS-Nummer

103983-14-8

Produktname

Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans-

Molekularformel

C11H20O2

Molekulargewicht

184.27 g/mol

IUPAC-Name

1-(4-methylcyclohexyl)ethyl acetate

InChI

InChI=1S/C11H20O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h8-9,11H,4-7H2,1-3H3

InChI-Schlüssel

GSJZDPJIZODMLX-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(C)OC(=O)C

Kanonische SMILES

CC1CCC(CC1)C(C)OC(=O)C

Andere CAS-Nummern

63573-89-7
63573-88-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.